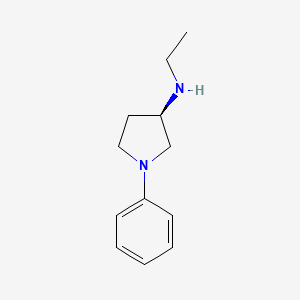

Pyrrolidine, 3-(ethylamino)-1-phenyl-, D-

Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Biology

Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry, exhibiting a vast range of biological and pharmacological activities. mdpi.commdpi.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and are fundamental to life processes. mdpi.comresearchgate.net Their structural subunits are found in a myriad of natural products, including vitamins, hormones, antibiotics, and alkaloids. mdpi.comappchemical.com

The significance of nitrogen heterocycles in chemical biology stems from their diverse applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net In the realm of medicine, an estimated 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. mdpi.comappchemical.com This prevalence is attributed to their ability to engage in various non-covalent interactions, such as hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. pharmaffiliates.com The rigid, yet three-dimensional, framework of these molecules provides a stable scaffold for the precise spatial arrangement of functional groups, enabling high-affinity and selective interactions with protein binding sites.

The Pyrrolidine (B122466) Moiety as a Privileged Pharmacophore in Medicinal Chemistry and Drug Discovery

Among the vast array of nitrogen heterocycles, the pyrrolidine ring, a five-membered saturated heterocycle, holds a special status as a "privileged pharmacophore". nih.govbiosynth.comnih.gov This term denotes a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The pyrrolidine nucleus is a key structural component in numerous natural products, most notably alkaloids like nicotine (B1678760) and hygrine, as well as the essential amino acid proline. nih.govchemicalbook.com

The utility of the pyrrolidine scaffold in drug discovery is multifaceted:

Three-Dimensionality: Unlike its aromatic counterpart, pyrrole, the saturated sp³-hybridized carbon atoms in the pyrrolidine ring confer a non-planar, three-dimensional structure. nih.govbiosynth.com This property is highly advantageous for exploring the complex, three-dimensional binding pockets of biological targets.

Stereochemical Richness: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. This allows for fine-tuning of the molecule's shape and its interactions with chiral biological environments. pharmaffiliates.combiosynth.com

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This influences the molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug development.

Synthetic Accessibility: A wide range of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine ring, making it a readily accessible scaffold for medicinal chemists. biosynth.comnih.gov

The pyrrolidine moiety is a core component of numerous approved drugs with diverse therapeutic applications, including antiviral, antibacterial, anticancer, and antidiabetic agents. nih.gov

Enantiomeric Purity and Stereochemical Considerations in Pyrrolidine-Based Chemical Investigations

The concept of chirality is central to modern drug design and development, as biological systems are inherently chiral. The different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. nih.gov This is particularly relevant for pyrrolidine-based compounds, which often contain one or more chiral centers. pharmaffiliates.combiosynth.com

The spatial orientation of substituents on the pyrrolidine ring dictates how the molecule interacts with its biological target. nih.gov A specific enantiomer may bind with high affinity to a receptor, leading to the desired therapeutic effect, while the other enantiomer may be inactive or, in some cases, produce undesirable side effects. Therefore, achieving high enantiomeric purity is a critical aspect of synthesizing pyrrolidine-based drug candidates.

Stereoselective synthesis, which allows for the preferential formation of one stereoisomer over others, is a key enabling technology in this field. Methodologies such as asymmetric catalysis and the use of chiral starting materials, like the amino acid L-proline, are commonly employed to produce enantiomerically pure pyrrolidine derivatives. The absolute configuration of each stereocenter must be rigorously controlled and characterized to ensure the development of safe and effective therapeutic agents. nih.gov

Research Context of Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- within Contemporary Academic Research

A comprehensive search of contemporary academic and chemical literature reveals a notable scarcity of specific research focused exclusively on Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- . While this specific stereoisomer does not appear to be the subject of dedicated published studies, its constituent parts—the 1-phenylpyrrolidine (B1585074) core and the 3-amino substituent—are well-represented in medicinal chemistry research.

The broader class of 3-amino- and 3-aminomethyl-1-phenylpyrrolidine derivatives has been investigated for various potential therapeutic applications. For example, compounds with this general structure have been explored for their activity as inhibitors of certain enzymes or as ligands for specific receptors in the central nervous system. The synthesis of substituted 1-phenyl-pyrrolidines is an active area of research, with various methodologies being developed to create libraries of these compounds for biological screening. researchgate.net

The synthesis of substituted pyrrolidines can be achieved through various routes, including intramolecular cyclization reactions and multi-component reactions. The stereochemistry at the 3-position is crucial and is often controlled through asymmetric synthesis strategies to isolate specific enantiomers or diastereomers.

Structure

3D Structure

Properties

CAS No. |

30820-35-0 |

|---|---|

Molecular Formula |

C12H18N2 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

(3R)-N-ethyl-1-phenylpyrrolidin-3-amine |

InChI |

InChI=1S/C12H18N2/c1-2-13-11-8-9-14(10-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3/t11-/m1/s1 |

InChI Key |

SUKLAXLXOKENAK-LLVKDONJSA-N |

Isomeric SMILES |

CCN[C@@H]1CCN(C1)C2=CC=CC=C2 |

Canonical SMILES |

CCNC1CCN(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyrrolidine, 3 Ethylamino 1 Phenyl , D and Its Stereoisomers

Strategies for the Stereoselective Construction of Pyrrolidine (B122466) Scaffolds

The creation of the pyrrolidine core with specific stereochemistry is a primary challenge in the synthesis of chiral pyrrolidines. Various powerful strategies have been developed to address this, ranging from asymmetric catalysis to the use of chiral starting materials.

Asymmetric Synthesis Approaches to Chiral Pyrrolidines

Asymmetric synthesis is a cornerstone for accessing enantiomerically pure compounds. mdpi.com Chiral substituted pyrrolidines are prevalent in many biologically active molecules, making their asymmetric synthesis a key area of research. mdpi.com Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective construction of these heterocyclic systems, often utilizing chiral pyrrolidine-based catalysts themselves. mdpi.com

Recent advances have focused on developing novel synthetic strategies to build substituted chiral pyrrolidines. mdpi.com These methods often involve the use of chiral auxiliaries, chiral pool starting materials, or asymmetric catalysis to induce stereoselectivity. For instance, C2-symmetrical 2,5-disubstituted pyrrolidines, which are important ligands in catalysis and are found in medicinal chemistry, have been synthesized through various stereoselective strategies. acs.orgnih.gov

| Approach | Description | Key Features |

|---|---|---|

| Organocatalysis | Utilization of small chiral organic molecules to catalyze enantioselective transformations. | Metal-free, environmentally friendly, high enantioselectivity. mdpi.com |

| Chiral Pool Synthesis | Use of readily available enantiopure natural products (e.g., amino acids) as starting materials. | Access to specific enantiomers, well-defined stereochemistry. acs.orgnih.gov |

| Asymmetric Catalysis | Employment of chiral metal complexes or enzymes to control the stereochemical outcome of a reaction. | High catalytic efficiency, broad substrate scope. acs.orgnih.gov |

Kinetic Resolution Methodologies in the Enantioselective Synthesis of Substituted Pyrrolidines

Kinetic resolution is a classical and effective method for obtaining enantiomerically pure compounds from a racemic mixture. rsc.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer in high enantiomeric excess. rsc.orgwhiterose.ac.uk

In the context of substituted pyrrolidines, kinetic resolution has been successfully applied using various methodologies, including enzymatic methods, cycloadditions, and the reduction of ketones. rsc.org A notable example is the dynamic kinetic resolution (DKR) cascade, which combines a reversible aza-Henry reaction with a DKR-driven aza-Michael cyclization. This powerful strategy has been used to synthesize highly functionalized pyrrolidines with multiple stereogenic centers in excellent diastereoselectivity and high enantioselectivity. acs.orgacs.org The process often involves a chiral catalyst, such as a Cinchona alkaloid derivative, which facilitates the selective reaction of one enantiomer of a racemic intermediate. acs.orgacs.org

Application of 1,3-Dipolar Cycloadditions in Stereocontrolled Pyrrolidine Ring Formation

The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, stands out as one of the most powerful and versatile methods for the stereocontrolled synthesis of the pyrrolidine ring. nih.govrsc.orgnih.govacs.org This reaction allows for the creation of multiple stereocenters in a single, atom-economical step. nih.govacs.org

The stereochemical outcome of the cycloaddition can be effectively controlled through the use of chiral catalysts, often involving metal complexes. nih.gov The versatility of this method allows for the synthesis of a wide range of substituted pyrrolidines with high levels of regio- and stereoselectivity. nih.gov The development of catalytic asymmetric versions of this reaction has been a major focus, enabling the synthesis of enantiomerically enriched pyrrolidines. rsc.org Furthermore, the use of chiral auxiliaries on either the dipole or the dipolarophile can also direct the stereochemical course of the reaction. acs.orgua.es

| Feature | Description | Reference |

|---|---|---|

| Stereocontrol | Achieved through chiral catalysts, chiral auxiliaries, or substrate control, leading to high diastereo- and enantioselectivity. | rsc.orgnih.govacs.orgua.es |

| Atom Economy | All atoms from the azomethine ylide and the alkene are incorporated into the final pyrrolidine product. | nih.govacs.org |

| Versatility | A wide range of substituted azomethine ylides and dipolarophiles can be employed, leading to diverse pyrrolidine structures. | nih.gov |

Functionalization and Derivatization of Preformed Pyrrolidine Rings

Once the chiral pyrrolidine scaffold is constructed, subsequent functionalization and derivatization are often necessary to arrive at the target molecule. These transformations must be carefully chosen to maintain the desired stereochemistry of the core structure.

Regioselective and Stereoselective Transformations at the Pyrrolidine Core

The selective functionalization of specific positions on the pyrrolidine ring is crucial for synthesizing complex derivatives. nih.gov Palladium-catalyzed C-H arylation has emerged as a powerful tool for the regio- and stereoselective introduction of aryl groups at the C(4) position of pyrrolidines bearing a directing group at C(3). acs.org This method allows for the synthesis of cis-3,4-disubstituted pyrrolidines with high selectivity. acs.org

Furthermore, various other transformations can be employed to modify the pyrrolidine core. For example, reduction of functional groups, N-alkylation, and coupling reactions can be performed to introduce diverse substituents. The choice of reagents and reaction conditions is critical to ensure that these transformations proceed with high regio- and stereoselectivity, preserving the integrity of the chiral centers.

Optimization of Synthetic Routes for Preparative-Scale Academic Research

The efficient synthesis of stereochemically pure compounds is a cornerstone of academic research, enabling in-depth structure-activity relationship studies and the development of novel chemical entities. For Pyrrolidine, 3-(ethylamino)-1-phenyl-, D-, and its stereoisomers, the optimization of synthetic routes for preparative-scale production (typically in gram to multi-gram quantities for research purposes) is crucial. This section focuses on the strategic optimization of reaction conditions to maximize yield, diastereoselectivity, and enantioselectivity, while ensuring reproducibility and scalability within a typical academic laboratory setting.

A prevalent and highly adaptable method for the synthesis of 3-aminopyrrolidine (B1265635) derivatives is the reductive amination of a suitable ketone precursor. acsgcipr.orglibretexts.org This approach involves the reaction of a 1-phenylpyrrolidin-3-one (B31722) with ethylamine (B1201723) to form an intermediate imine or enamine, which is then reduced in situ to the desired 3-(ethylamino)-1-phenylpyrrolidine. The stereochemical outcome of this reaction is highly dependent on the choice of reducing agent, solvent, temperature, and catalyst, making optimization of these parameters essential for obtaining the desired D-isomer.

Detailed Research Findings

For the synthesis of Pyrrolidine, 3-(ethylamino)-1-phenyl-, D-, a key synthetic precursor is 1-phenylpyrrolidin-3-one. The optimization of the subsequent reductive amination step is critical for achieving high yields and stereoselectivity. Research into analogous transformations provides a framework for the systematic optimization of this process. Key parameters that are typically varied include the reducing agent, solvent, reaction temperature, and the potential use of additives or catalysts to control the stereochemical outcome.

The choice of reducing agent is paramount in controlling the diastereoselectivity of the reduction of the iminium ion intermediate. Common reducing agents in academic research for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Each of these reagents exhibits different reactivity and steric profiles, which can be leveraged to favor the formation of one diastereomer over another.

Solvent selection also plays a significant role in influencing reaction rates and selectivities. Solvents can affect the solubility of reagents, stabilize intermediates, and in some cases, directly participate in the reaction mechanism. Protic solvents like methanol (B129727) or ethanol (B145695) can facilitate proton transfer steps, while aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (ACN) may offer better control over the reaction environment.

Reaction temperature is another critical parameter that can be adjusted to optimize both yield and selectivity. Lower temperatures often lead to higher selectivity by favoring the transition state with the lowest activation energy, although this may come at the cost of a longer reaction time. Conversely, higher temperatures can accelerate the reaction but may lead to the formation of undesired byproducts or a decrease in stereoselectivity.

The following data tables illustrate a hypothetical optimization study for the preparative-scale synthesis of 3-(ethylamino)-1-phenylpyrrolidine, focusing on achieving a high yield and diastereomeric ratio (d.r.) favoring the desired stereoisomer.

Table 1: Optimization of Reducing Agent for the Reductive Amination of 1-phenylpyrrolidin-3-one with Ethylamine

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | NaBH₄ | Methanol | 0 | 4 | 85 | 60:40 |

| 2 | NaBH₄ | Methanol | 25 | 2 | 88 | 55:45 |

| 3 | NaBH₃CN | Methanol | 25 | 6 | 92 | 75:25 |

| 4 | NaBH(OAc)₃ | DCM | 25 | 3 | 95 | 85:15 |

| 5 | NaBH(OAc)₃ | THF | 25 | 4 | 93 | 82:18 |

Table 2: Optimization of Solvent with Sodium Triacetoxyborohydride

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | NaBH(OAc)₃ | DCM | 25 | 3 | 95 | 85:15 |

| 2 | NaBH(OAc)₃ | Acetonitrile | 25 | 3 | 91 | 80:20 |

| 3 | NaBH(OAc)₃ | 1,2-Dichloroethane (B1671644) | 25 | 3 | 96 | 90:10 |

| 4 | NaBH(OAc)₃ | Tetrahydrofuran | 25 | 4 | 93 | 82:18 |

Table 3: Optimization of Temperature

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 3 | 96 | 90:10 |

| 2 | NaBH(OAc)₃ | 1,2-Dichloroethane | 0 | 8 | 94 | 95:5 |

| 3 | NaBH(OAc)₃ | 1,2-Dichloroethane | 50 | 1.5 | 90 | 80:20 |

Based on these hypothetical optimization studies, the optimal conditions for the preparative-scale synthesis of 3-(ethylamino)-1-phenylpyrrolidine in an academic research setting would likely involve the use of sodium triacetoxyborohydride as the reducing agent in 1,2-dichloroethane at 0 °C. These conditions would be expected to provide a high yield and excellent diastereoselectivity. For the synthesis of the specific D-enantiomer, a chiral resolution of the racemic mixture or an asymmetric synthesis approach would be necessary. Asymmetric reduction of the imine intermediate could be achieved using a chiral catalyst or a stoichiometric chiral reducing agent, which would be a subsequent area for optimization. jocpr.com

The scale-up of this optimized procedure for preparative purposes in an academic lab (e.g., 5-10 gram scale) would require careful consideration of reaction concentration, heat transfer, and purification methods. acs.org Column chromatography is a common purification technique at this scale to isolate the desired diastereomer in high purity.

Structure Activity Relationship Sar Studies and Molecular Recognition of Pyrrolidine, 3 Ethylamino 1 Phenyl , D Analogs

Elucidation of Key Structural Determinants for Biological Activity within Pyrrolidine (B122466) Derivatives

The biological activity of 3-amino-1-phenylpyrrolidine analogs is intricately linked to several key structural features. The pyrrolidine ring serves as a crucial scaffold, and its substituents at the 1 and 3 positions are primary determinants of potency and selectivity towards monoamine transporters.

The 1-phenyl group is a critical component for high-affinity binding, particularly at the dopamine (B1211576) transporter (DAT). Modifications to this aromatic ring can significantly impact activity. For instance, the position and nature of substituents on the phenyl ring can modulate binding affinity and selectivity. Halogen substitutions, such as chloro and fluoro, at the para-position of the phenyl ring have been shown to influence binding affinities at DAT.

The substituent at the 3-position of the pyrrolidine ring is another pivotal element. The presence of an amino group at this position is a common feature among active compounds. The nature of the alkyl substitution on this nitrogen atom also plays a significant role. For the parent compound, an ethylamino group is present. Variations in the length and branching of this alkyl chain can affect potency and selectivity.

To illustrate the impact of these structural modifications, the following table presents hypothetical data based on SAR trends observed in related series of 3-phenylpyrrolidine (B1306270) and 3-aminopyrrolidine (B1265635) derivatives that act as monoamine transporter inhibitors.

| Compound ID | R1 (at 1-phenyl) | R2 (at 3-amino) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| 1 | H | -CH2CH3 | 50 | 250 | 150 |

| 2 | 4-Cl | -CH2CH3 | 25 | 300 | 120 |

| 3 | 4-F | -CH2CH3 | 40 | 280 | 140 |

| 4 | H | -CH3 | 75 | 350 | 200 |

| 5 | H | -CH(CH3)2 | 120 | 500 | 300 |

This table is interactive. You can sort the data by clicking on the column headers.

Impact of Stereochemistry on Ligand-Target Interactions and Functional Selectivity

Stereochemistry is a paramount factor governing the biological activity of 3-(ethylamino)-1-phenyl-pyrrolidine analogs. The pyrrolidine ring contains chiral centers, and the spatial arrangement of substituents dramatically influences how these ligands interact with their biological targets. The dopamine transporter, in particular, exhibits a high degree of stereoselectivity for its ligands.

For 3-substituted pyrrolidine derivatives, the stereochemistry at both the C3 position and, if present, other chiral centers on the ring, dictates the affinity and functional outcome of the ligand-transporter interaction. Research on related compounds has consistently shown that one enantiomer often possesses significantly higher affinity for the target protein compared to its mirror image. For instance, in many series of monoamine transporter inhibitors, the (3R)- or (3S)-configuration can lead to orders of magnitude differences in binding potency.

The stereochemical configuration not only affects binding affinity but can also determine the functional selectivity of the compound. For example, different stereoisomers may exhibit varying degrees of inhibition versus substrate-releasing properties at the monoamine transporters. This functional selectivity is critical for the development of research tools with specific modes of action. Studies on phenylethylamine derivatives have demonstrated that stereoselectivity is highly transporter-to-substrate specific and can differ even between homologous transporters like DAT, SERT, and NET researchgate.net.

The following table illustrates the hypothetical impact of stereochemistry on the binding affinity of a 3-aminopyrrolidine derivative at the dopamine transporter, based on established principles of stereoselectivity for this class of compounds.

| Compound ID | Stereochemistry | DAT Ki (nM) |

| 6 | (3R) | 35 |

| 7 | (3S) | 500 |

| 8 | Racemic | 267.5 |

This table is interactive. You can sort the data by clicking on the column headers.

Rational Design and Synthesis of Pyrrolidine, 3-(ethylamino)-1-phenyl- Derivatives for Enhanced Research Probes

The rational design of novel 3-(ethylamino)-1-phenyl-pyrrolidine derivatives is a key strategy for developing more potent and selective research probes to investigate the function of monoamine transporters. This process often begins with a known active scaffold, such as the title compound, and involves systematic structural modifications guided by established SAR principles and computational modeling.

One common approach is to introduce specific functional groups to enhance binding affinity or to probe specific interactions within the binding site of the target protein. For example, the introduction of photoreactive groups, such as an azido (B1232118) group, onto the 1-phenyl ring can create photoaffinity ligands. These ligands can be used to irreversibly label the binding site of the transporter upon photoactivation, which is an invaluable tool for structural and functional studies of the protein nih.gov.

The synthesis of these rationally designed analogs often requires stereoselective methods to ensure the desired chirality, which is critical for potent and selective biological activity. Chiral pool synthesis, starting from readily available chiral precursors like amino acids, is a common strategy to obtain enantiomerically pure pyrrolidine derivatives. Asymmetric synthesis methodologies are also employed to control the stereochemistry at the key chiral centers of the pyrrolidine ring.

The table below presents a hypothetical series of rationally designed analogs with modifications intended to enhance their properties as research probes, along with their anticipated binding affinities.

| Compound ID | Modification | Rationale | Predicted DAT Ki (nM) |

| 9 | 4'-Azido on 1-phenyl | Photoaffinity labeling | 80 |

| 10 | 3-N-Propargylamino | Introduction of a reactive group for click chemistry | 65 |

| 11 | 4'-Iodo on 1-phenyl | Radioiodination for imaging studies | 45 |

| 12 | 3-N-Cyclopropylmethylamino | Conformational restriction to improve affinity | 30 |

This table is interactive. You can sort the data by clicking on the column headers.

Pharmacophore Modeling and Ligand-Based Design Principles in Pyrrolidine Research

Pharmacophore modeling is a powerful computational tool used in the rational design of new ligands, including analogs of 3-(ethylamino)-1-phenyl-pyrrolidine. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For inhibitors of the dopamine transporter, these features are derived from the structures of known potent and selective ligands.

A typical pharmacophore model for a DAT inhibitor based on the 3-phenylpyrrolidine scaffold would likely include:

A hydrophobic/aromatic feature: corresponding to the 1-phenyl ring.

A hydrogen bond acceptor or positively ionizable feature: representing the pyrrolidine nitrogen.

A hydrogen bond donor/acceptor feature: associated with the substituent at the 3-position.

Specific spatial relationships (distances and angles) between these features that are crucial for optimal binding to the DAT.

Ligand-based design principles leverage these pharmacophore models to screen virtual compound libraries for new molecules that fit the model's criteria. This approach can lead to the discovery of novel scaffolds with the desired biological activity. Furthermore, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can be combined with pharmacophore models to create predictive models that correlate the 3D properties of molecules with their biological activity. These models can then be used to predict the potency of newly designed compounds before their synthesis, thus streamlining the drug discovery and development process. For instance, pharmacophore-based 3D-database searching has been successfully used to identify novel classes of monoamine transporter inhibitors, including 3,4-disubstituted pyrrolidines nih.govnih.gov.

Computational Chemistry and Theoretical Characterization of Pyrrolidine, 3 Ethylamino 1 Phenyl , D

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. researchgate.net These calculations provide a detailed picture of the electron distribution, which governs the molecule's reactivity and intermolecular interactions. mdpi.com

Key electronic descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

Further analysis, such as the Molecular Electrostatic Potential (MEP), maps the electrostatic potential onto the electron density surface. This map reveals regions of the molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), providing a guide to its interaction with other chemical species. Natural Bond Orbital (NBO) analysis is also used to understand charge distribution, hybridization, and delocalization of electron density within the molecule. mdpi.com

Illustrative Electronic Properties of Pyrrolidine (B122466), 3-(ethylamino)-1-phenyl-, D- (DFT/B3LYP/6-31G)*

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.64 | Difference between LUMO and HOMO energies; an indicator of chemical stability. |

| Ionization Potential | 5.89 | The energy required to remove an electron from the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the typical output of quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like Pyrrolidine, 3-(ethylamino)-1-phenyl-, D-, MD simulations provide crucial insights into its conformational landscape and dynamic behavior in different environments, such as in an aqueous solution. frontiersin.org

The simulation begins with an initial structure of the molecule, which is then subjected to the forces described by a molecular mechanics force field. frontiersin.org By solving Newton's equations of motion, the trajectory of each atom is traced over a set period, revealing how the molecule flexes, rotates, and changes its shape. mdpi.com

Key analyses from MD simulations include:

Conformational Clustering: Grouping similar structures from the simulation trajectory to identify the most stable and frequently occurring conformations. nih.gov

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms over time compared to a reference structure, indicating structural stability. frontiersin.org

Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule. frontiersin.org

These simulations can reveal, for instance, the preferred orientations of the phenyl and ethylamino substituents relative to the pyrrolidine ring, which is critical for understanding its interaction with biological targets. nih.gov

Illustrative Conformational States of Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- from MD Simulation

| Conformational Cluster | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angle (C-N-C-C) |

|---|---|---|---|

| 1 (Global Minimum) | 65% | 0.00 | 175° (trans-like) |

| 2 | 25% | 1.25 | 65° (gauche-like) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate typical findings from a conformational analysis.

Ligand-Target Docking Studies and Binding Energy Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com For Pyrrolidine, 3-(ethylamino)-1-phenyl-, D-, docking studies can identify plausible binding modes within the active site of a target protein and estimate the strength of the interaction.

The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to evaluate the fitness of each pose. mdpi.com Scoring functions estimate the binding free energy, with more negative scores typically indicating a more favorable binding interaction. openmedicinalchemistryjournal.complos.org These studies can elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. plos.org

The binding energy predictions from docking and more refined methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) help in ranking potential drug candidates and understanding the structural basis for their activity. plos.orgnih.gov

Illustrative Docking Results for Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- with a Hypothetical Kinase Target

| Docking Pose | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -8.5 | LEU-83, VAL-91 | Hydrophobic |

| 1 | LYS-30 | Hydrogen Bond (with N-H) | |

| 2 | -7.9 | PHE-145 | Pi-Pi Stacking (with phenyl ring) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate typical results from a ligand-target docking study.

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Pathways and Stereoselectivity

Ab initio and DFT methods are powerful tools for investigating the mechanisms of chemical reactions. nist.govresearchgate.net These calculations can map the potential energy surface of a reaction, identifying reactants, products, transition states, and intermediates. nih.gov By calculating the energies of these species, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined, providing insights into reaction kinetics. nih.gov

For reactions involving chiral molecules like Pyrrolidine, 3-(ethylamino)-1-phenyl-, D-, these computational methods can be used to predict stereoselectivity. By comparing the activation energies for pathways leading to different stereoisomers, one can determine which product is energetically favored. nih.gov This is crucial for understanding synthetic outcomes and biological processes where specific stereochemistry is required for activity. nih.gov For example, DFT can be used to model the 1,3-dipolar cycloaddition reactions often used to synthesize pyrrolidine rings, clarifying the factors that control the stereochemical outcome. nih.gov

Illustrative DFT Results for a Hypothetical N-dealkylation Reaction Pathway

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactant Complex | 0.0 | Initial state of the molecule and reactant. |

| Transition State 1 | +22.5 | Energy barrier for the first step of the reaction. |

| Intermediate | -5.2 | A stable species formed during the reaction. |

| Transition State 2 | +15.8 | Energy barrier for the second step of the reaction. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the energetic profile of a reaction pathway calculated via DFT.

Advanced Analytical Methodologies for Characterization and Enantiomeric Purity Assessment

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., NMR, HRMS, FT-IR)

Spectroscopic methods are fundamental for elucidating the molecular structure of a compound. High-resolution techniques provide detailed information on the connectivity, elemental composition, and functional groups within Pyrrolidine (B122466), 3-(ethylamino)-1-phenyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise atomic connectivity. For 3-(ethylamino)-1-phenylpyrrolidine, ¹H and ¹³C NMR spectra would provide a distinct fingerprint. The ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl group, the ethyl group, and the pyrrolidine ring. Two-dimensional NMR techniques like COSY and HSQC would be employed to confirm the correlations between protons and carbons, ensuring the correct assignment of the ethylamino substituent at the C3 position of the 1-phenylpyrrolidine (B1585074) core.

Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(ethylamino)-1-phenylpyrrolidine

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H (ortho, meta, para) | 6.5 - 7.5 | 110 - 150 |

| Pyrrolidine-H (CH, CH₂) | 1.8 - 4.0 | 25 - 65 |

| Ethyl-H (CH₂) | 2.5 - 3.0 | ~45 |

| Ethyl-H (CH₃) | 1.0 - 1.5 | ~15 |

| Amine-H (NH) | 1.5 - 3.0 (broad) | N/A |

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecule with high precision, which in turn confirms its elemental formula. For Pyrrolidine, 3-(ethylamino)-1-phenyl-, the molecular formula is C₁₂H₁₈N₂. HRMS analysis, typically using electrospray ionization (ESI), would verify the calculated theoretical exact mass. Fragmentation patterns observed in tandem MS/MS experiments would further corroborate the structure, likely showing characteristic losses of the ethyl group or fragments arising from the cleavage of the pyrrolidine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation. The FT-IR spectrum of 3-(ethylamino)-1-phenylpyrrolidine would display characteristic bands confirming its key structural features.

Expected FT-IR Absorption Bands for 3-(ethylamino)-1-phenylpyrrolidine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Secondary Amine N-H | Stretching | 3300 - 3500 (moderate, broad) |

| Aromatic C=C | Bending | 1450 - 1600 |

| C-N | Stretching | 1020 - 1250 |

Chromatographic Methods for Compound Purity and Enantiomeric Separation

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating its enantiomers. Given that enantiomers possess identical physical properties in an achiral environment, specialized chiral methods are required for their separation. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of a sample. whiterose.ac.uk This technique employs a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers of the analyte, leading to different retention times. For an amine-containing compound like 3-(ethylamino)-1-phenylpyrrolidine, several types of CSPs could be effective, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or macrocyclic antibiotic phases. A successful method would yield two well-resolved peaks, allowing for the accurate quantification of the D-enantiomer relative to the L-enantiomer.

Potential Chiral HPLC Parameters for Enantioseparation

| Parameter | Description |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak series), Pirkle-type, or Macrocyclic antibiotic (e.g., Chirobiotic V) |

| Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol with amine modifier) or Polar Organic Mode (e.g., Acetonitrile (B52724)/Methanol (B129727) with acidic/basic additives) chromatographyonline.com |

| Detection | UV detector set to a wavelength where the phenyl group absorbs (e.g., 210 or 254 nm) |

| Expected Outcome | Baseline separation of D- and L-enantiomer peaks |

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization Strategies

GC-MS is a powerful technique for separating and identifying volatile compounds. However, direct enantiomeric separation on a chiral GC column can be challenging for some molecules. An alternative and robust strategy is the indirect method, which involves chemical derivatization with a chiral derivatizing agent (CDA). jfda-online.com

For Pyrrolidine, 3-(ethylamino)-1-phenyl-, the secondary amine group can be reacted with an enantiomerically pure CDA, such as (S)-N-(trifluoroacetyl)prolyl chloride (TFAPC) or Mosher's acid chloride. jfda-online.comnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. The separated diastereomers are then detected by the mass spectrometer, allowing for their quantification. This approach not only confirms purity but also allows for sensitive detection of the minor enantiomer. nih.gov

Common Chiral Derivatizing Agents for Amines

| Derivatizing Agent | Resulting Derivative |

|---|---|

| (S)-N-(trifluoroacetyl)prolyl chloride (TFAPC) | Diastereomeric amides |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Diastereomeric amides |

| (R)-Menthyl chloroformate | Diastereomeric carbamates |

Advanced Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy utilizing Chiral Shift Reagents

While standard NMR cannot distinguish between enantiomers, the addition of a chiral auxiliary can induce a diastereomeric environment, making the enantiomers spectroscopically non-equivalent. Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes containing chiral ligands. unipi.it When a CSR is added to a solution of a racemic compound, it forms rapidly exchanging, transient diastereomeric complexes with each enantiomer.

For 3-(ethylamino)-1-phenylpyrrolidine, the amine group would act as a Lewis basic site, coordinating to the lanthanide metal of the CSR. Because the two diastereomeric complexes (e.g., [D-analyte]-[CSR] and [L-analyte]-[CSR]) are different, the paramagnetic effect of the lanthanide ion on the analyte's protons will be slightly different. This results in the splitting of NMR signals into two distinct sets, one for each enantiomer. The enantiomeric purity can then be determined by integrating the corresponding separated signals.

Common Lanthanide-Based Chiral Shift Reagents

| Reagent Abbreviation | Full Name |

|---|---|

| Eu(hfc)₃ | Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) |

| Eu(tfc)₃ | Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III) |

Future Perspectives in Pyrrolidine, 3 Ethylamino 1 Phenyl , D Research

Emerging Synthetic Strategies for Novel Enantiomers and Analogs with Tailored Properties

The development of new synthetic methodologies is crucial for accessing novel chemical matter and optimizing the properties of lead compounds. For Pyrrolidine (B122466), 3-(ethylamino)-1-phenyl-, D-, future synthetic efforts will likely focus on stereoselective and diversification strategies to produce unique enantiomers and analogs with precisely tailored functionalities.

One of the most promising areas is the advancement of stereoselective synthesis. mdpi.com The biological activity of chiral molecules like pyrrolidine derivatives is often highly dependent on their stereochemistry, as different stereoisomers can exhibit vastly different interactions with enantioselective proteins. nih.govresearchgate.net Emerging methods that offer high stereocontrol are therefore in high demand. researchgate.net These can be broadly classified into two approaches:

Functionalization of a pre-existing chiral core: This strategy often employs readily available chiral starting materials like proline or 4-hydroxyproline. While this method ensures high optical purity, it can be limited in its ability to introduce diverse functional groups at various positions on the pyrrolidine ring. mdpi.com

Stereoselective cyclization of acyclic precursors: This approach offers greater flexibility in designing diverse analogs. Recent advancements include biocatalytic constructions of chiral pyrrolidines via intramolecular C(sp3)–H amination. nih.govacs.org Engineered enzymes, such as cytochrome P411 variants, can catalyze the formation of pyrrolidine rings from simple azide precursors with high efficiency and enantioselectivity. nih.govacs.org

Another key direction is the development of methods for late-stage functionalization. These techniques allow for the modification of a complex, pre-formed molecular scaffold, which is highly valuable for rapidly generating a library of analogs for structure-activity relationship (SAR) studies. researcher.life For instance, strategies for the α-functionalization of N-alkyl heterocycles via iminium ion intermediates could be adapted to modify the pyrrolidine core or its substituents. researcher.life

| Synthetic Strategy | Description | Potential Application for Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- |

| Asymmetric Catalysis | Use of chiral catalysts (metal complexes or organocatalysts) to control the stereochemical outcome of reactions, such as 1,3-dipolar cycloadditions of azomethine ylides. researchgate.net | Synthesis of specific enantiomers or diastereomers of analogs with modified substitution patterns on the pyrrolidine ring. |

| Biocatalysis | Employment of engineered enzymes to perform highly selective chemical transformations, such as intramolecular C-H amination to form the pyrrolidine ring. nih.govacs.org | "Green" and highly enantioselective synthesis of the core structure or its derivatives under mild reaction conditions. |

| Late-Stage Functionalization | Chemical modification of a complex molecule at a late step in the synthetic sequence. researcher.life | Rapid generation of a diverse library of analogs by modifying the phenyl or ethylamino groups to probe SAR. |

| Diversity-Oriented Synthesis | Building molecular complexity from simple starting materials to create a wide range of structurally diverse compounds. | Exploration of novel chemical space around the core scaffold to identify analogs with entirely new properties. |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The convergence of computational and experimental techniques has revolutionized rational drug design, moving the field away from traditional trial-and-error approaches. openmedicinalchemistryjournal.compatsnap.com For Pyrrolidine, 3-(ethylamino)-1-phenyl-, D-, these integrated methodologies can guide the design of next-generation analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. google.com

Computational tools allow researchers to model, predict, and analyze complex molecular interactions before committing to laborious chemical synthesis. patsnap.com Key computational methods include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target, helping to understand the structural basis of its activity and guiding modifications to improve binding affinity. openmedicinalchemistryjournal.compatsnap.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, enabling the prediction of the potency of novel, unsynthesized analogs. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a drug-target complex over time, revealing information about its stability and the conformational changes that occur upon binding. patsnap.com

De Novo Design: These algorithms generate entirely new molecular structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.comnih.gov

The rational design process is iterative. Computational models generate hypotheses that are then tested through the synthesis and biological evaluation of the designed compounds. nih.gov The experimental data are then used to refine and improve the computational models, creating a synergistic cycle of design, synthesis, and testing that accelerates the discovery process. openmedicinalchemistryjournal.com For example, docking studies can reveal key binding interactions, and this information can be used to design new analogs. nih.gov Subsequent in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help prioritize which analogs to synthesize, saving time and resources. emanresearch.org

| Computational Method | Role in Rational Design | Application to Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. patsnap.com | Identifying potential biological targets and designing structural modifications to improve binding interactions. |

| QSAR | Correlates chemical structure with biological activity. nih.gov | Predicting the activity of novel analogs before synthesis, prioritizing candidates with the highest potential. |

| MD Simulations | Simulates the movement of atoms and molecules over time. patsnap.com | Assessing the stability of the compound-target complex and understanding the energetic contributions of specific interactions. |

| In Silico ADMET | Predicts pharmacokinetic and toxicity properties. emanresearch.org | Filtering out compounds with predicted poor drug-like properties early in the design phase. |

Exploration of Undiscovered Biological Targets and Mechanistic Insights for Pyrrolidine-Based Compounds

The pyrrolidine scaffold is present in compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. frontiersin.orgnih.gov This versatility suggests that analogs of Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- could interact with a variety of biological targets, many of which may be currently undiscovered.

Future research will likely involve screening this compound and its derivatives against diverse panels of biological targets to uncover novel activities. For example, pyrrolidine derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant to neurodegenerative diseases. nih.govtandfonline.com Others have been designed as antagonists for chemokine receptors implicated in cancer metastasis or as inhibitors of enzymes involved in fatty acid metabolism. frontiersin.org

A significant challenge and opportunity lie in elucidating the precise molecular mechanisms of action. Understanding how a compound engages its target at a molecular level is critical for optimizing its therapeutic potential. Techniques such as chemical proteomics can identify the protein targets of a bioactive compound. nih.gov Once a target is identified, molecular docking and subsequent biochemical and cellular assays can confirm the interaction and shed light on the functional consequences of target engagement. nih.gov For instance, studies on pyrrolidine-2,5-dione derivatives have identified them as multi-target anti-inflammatory agents by demonstrating their inhibitory effects on cyclooxygenase (COX) and 5-lipoxygenase enzymes. ebi.ac.uk This multi-target approach is becoming increasingly important in drug discovery. ebi.ac.uk

| Potential Therapeutic Area | Known Pyrrolidine Activity | Future Research Direction |

| Oncology | Antiproliferative effects, inhibition of histone deacetylases (HDACs), antagonism of chemokine receptors (CXCR4). nih.govfrontiersin.org | Screening analogs against various cancer cell lines and investigating their potential as targeted anticancer agents. |

| Neurodegenerative Diseases | Inhibition of acetylcholinesterase (AChE). nih.govtandfonline.com | Designing dual-target inhibitors or exploring targets related to neuroinflammation and protein aggregation. |

| Inflammatory Diseases | Inhibition of COX-2 and other inflammatory mediators. ebi.ac.uk | Investigating the mechanism of anti-inflammatory action and exploring potential for treating autoimmune disorders. |

| Infectious Diseases | Antibacterial, antifungal, antiviral, and antituberculosis activity. frontiersin.orgtandfonline.com | Screening against a broad range of pathogens and identifying the specific microbial targets. |

Development of Pyrrolidine-Based Chemical Probes for Fundamental Biological Investigations

A chemical probe is a selective small-molecule modulator used to study the function of a specific protein target in biological systems. nih.gov High-quality probes are essential tools for validating new drug targets and dissecting complex cellular pathways. nih.gov The Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- scaffold could serve as a starting point for the development of such probes.

To be effective, a chemical probe must be potent and selective for its intended target, with well-characterized activity in cellular or even in vivo models. nih.gov The development process involves modifying the core structure to incorporate reporter tags (like fluorescent dyes or biotin) or photo-activatable cross-linking groups without disrupting its biological activity. These modifications allow for the visualization, isolation, and identification of the target protein and its binding partners.

Recently, a fluorescent probe for the detection of the parent pyrrolidine molecule was successfully designed, demonstrating the utility of this chemical class in developing sensor tools. researchgate.netnih.gov This probe enabled the detection of pyrrolidine in solution, in the gaseous state, and even within zebrafish. researchgate.netnih.gov Applying a similar design philosophy, analogs of Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- could be developed into probes for its specific, yet-to-be-identified biological targets. For example, if an analog is found to selectively inhibit a particular kinase, it could be derivatized to create a probe to study that kinase's role in cell signaling. Such tools are invaluable for fundamental biological research and the early stages of drug discovery. researcher.life

Q & A

Q. What are the established synthetic routes for D-3-(ethylamino)-1-phenylpyrrolidine, and what analytical techniques validate its structural purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, to introduce the ethylamino and phenyl groups onto the pyrrolidine scaffold. For example, describes a protocol using substituted pyridine intermediates and catalytic hydrogenation to achieve stereochemical control. Post-synthesis, structural validation requires:

- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and stereochemistry (e.g., coupling constants for pyrrolidine ring protons) .

- Mass Spectrometry (MS) : For molecular weight verification and detection of isotopic patterns.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold) and resolve enantiomeric excess .

Advanced Research Question

Q. How do computational docking studies inform the design of D-3-(ethylamino)-1-phenylpyrrolidine derivatives targeting specific receptor sites?

Methodological Answer: Molecular docking (e.g., CDOCKER, AutoDock) predicts binding modes by simulating interactions between the compound and target receptors. highlights the role of hydrophobic grooves and hydrogen bonds in stabilizing ligand-receptor complexes. Key steps include:

Target Selection : Prioritize receptors with known affinity for pyrrolidine analogs (e.g., RAGE inhibitors ).

Docking Simulations : Focus on residues like Arg48 in RAGE, which form hydrogen bonds with the pyrrolidine nitrogen .

Mutagenesis Validation : Experimentally test predicted interactions using site-directed mutagenesis (e.g., R54A mutations to assess binding energy changes) .

Basic Research Question

Q. What spectroscopic methods are most effective for characterizing the stereochemical configuration of D-3-(ethylamino)-1-phenylpyrrolidine?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) .

- Circular Dichroism (CD) : Detects optical activity differences between stereoisomers.

- X-ray Crystallography : Provides definitive 3D structural confirmation, particularly for resolving axial chirality in the pyrrolidine ring .

Advanced Research Question

Q. What experimental approaches resolve contradictions between in vitro receptor binding affinity and in vivo behavioral pharmacology data for this compound?

Methodological Answer: Discrepancies may arise from metabolic stability, blood-brain barrier permeability, or off-target effects. and suggest the following strategies:

Pharmacokinetic Profiling : Measure plasma half-life and brain penetration using LC-MS/MS.

Metabolite Identification : Use hepatic microsomes or in vivo sampling to detect active/inactive metabolites.

Behavioral Assays : Compare locomotor activity (e.g., rotarod tests) and self-administration paradigms in rodent models to correlate receptor occupancy with functional outcomes .

Advanced Research Question

Q. How can structure-activity relationship (SAR) studies optimize the aqueous solubility of D-3-(ethylamino)-1-phenylpyrrolidine derivatives without compromising target affinity?

Methodological Answer: and demonstrate that solubility improvements require balancing hydrophobic interactions and hydrogen-bonding capacity:

Substituent Modification : Introduce polar groups (e.g., hydroxyl or dimethylamino) at the 3-position to enhance water solubility while maintaining pyrrolidine ring rigidity .

LogP Optimization : Use shake-flask or chromatographic methods to measure partition coefficients, aiming for LogP <3.

Co-crystallization Studies : Identify solvent-exposed regions of the compound-receptor complex to guide solubility-enhancing modifications .

Advanced Research Question

Q. What role do stereoelectronic effects play in the biological activity of D-3-(ethylamino)-1-phenylpyrrolidine analogs?

Methodological Answer: reveals that the spatial orientation of the ethylamino group and phenyl ring dictates binding to hydrophobic pockets. Researchers should:

Conformational Analysis : Use density functional theory (DFT) to map low-energy conformers.

Electrostatic Potential Mapping : Identify regions of high electron density (e.g., pyrrolidine nitrogen) for hydrogen-bond donor/acceptor profiling.

Comparative Bioassays : Test enantiomers and diastereomers in receptor-binding assays to quantify stereoelectronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.